Zinc caprylate

C16H30O4Zn

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C16H30O4Zn

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Non-aqueous applications

Due to its solubility in non-aqueous solvents, zinc caprylate shows promise for various research fields that require reactions or processes not involving water. This includes applications in solar energy research and water treatment technologies, but specific details about its use in these areas are limited in publicly available scientific literature.

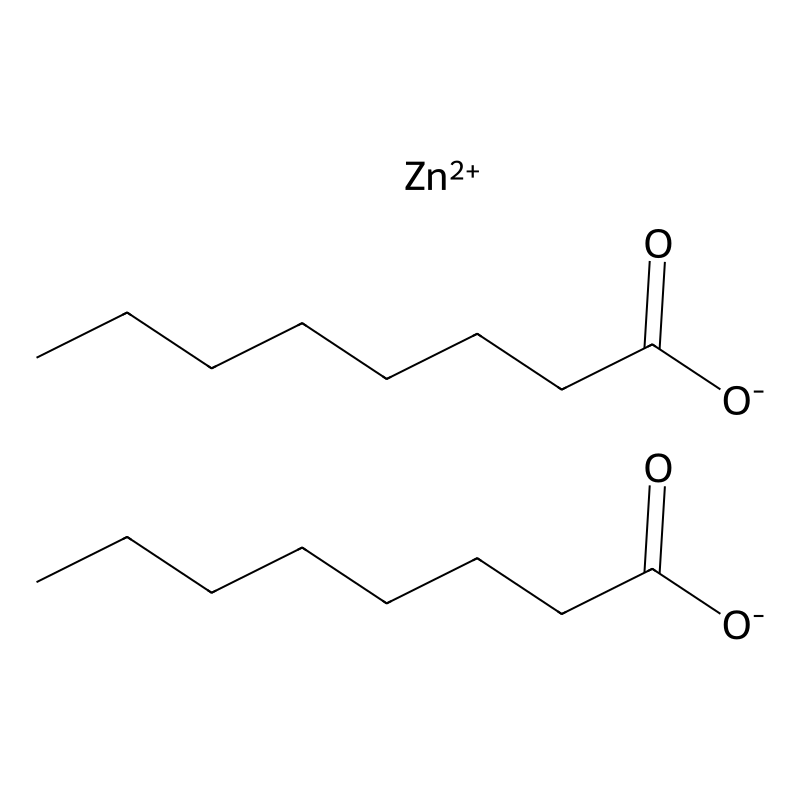

Zinc caprylate is a zinc salt of caprylic acid, characterized by the chemical formula C₁₆H₃₀O₄Zn and the CAS registry number 557-09-5. This compound appears as a white to off-white powder and is soluble in organic solvents. Zinc caprylate is primarily recognized for its applications in pharmaceuticals, cosmetics, and food industries due to its antimicrobial properties and ability to enhance the bioavailability of certain compounds .

- Hydrolysis: In aqueous environments, zinc caprylate can hydrolyze to release caprylic acid and zinc hydroxide.

- Complexation: It can form complexes with other metal ions, which may alter its solubility and bioactivity.

- Decomposition: Under high temperatures or specific conditions, it may decompose to yield zinc oxide and fatty acids .

Zinc caprylate exhibits several biological activities:

- Antimicrobial Properties: It has been shown to inhibit the growth of various bacteria and fungi, making it useful in preserving products and as an active ingredient in topical formulations .

- Anti-inflammatory Effects: Research indicates that zinc caprylate may help reduce inflammation, contributing to its use in dermatological applications.

- Enhancement of Bioavailability: Zinc caprylate can improve the absorption of certain drugs by modifying their solubility characteristics .

Zinc caprylate can be synthesized through several methods:

- Reaction of Zinc Oxide with Octanoic Acid: This method involves refluxing zinc oxide with octanoic acid in a solvent such as toluene or xylene. The reaction typically requires heating to facilitate the formation of zinc caprylate.

- Direct Neutralization: Zinc hydroxide can be reacted with caprylic acid directly, resulting in the formation of zinc caprylate along with water as a byproduct .

- Solvent-Free Methods: Recent advancements have explored solvent-free synthesis techniques that reduce environmental impact while maintaining high yields .

Zinc caprylate has diverse applications across various fields:

- Pharmaceuticals: Used as an antimicrobial agent in topical creams and ointments.

- Cosmetics: Incorporated into formulations for its skin-soothing properties.

- Food Industry: Acts as a preservative due to its antimicrobial effects.

- Agriculture: Utilized in animal feed for promoting growth and health due to its nutritional value .

Interaction studies involving zinc caprylate focus on its compatibility with other compounds:

- Drug Interactions: Studies suggest that zinc caprylate may enhance the efficacy of certain drugs by improving their solubility and absorption profiles.

- Stability Assessments: Investigations into how zinc caprylate interacts with various excipients have shown that it maintains stability under different pH conditions, making it suitable for diverse formulations .

Zinc caprylate shares similarities with other zinc carboxylates but stands out due to its unique properties. Below is a comparison with similar compounds:

| Compound | Chemical Formula | Unique Features |

|---|---|---|

| Zinc Palmitate | C₂₁H₄₂O₄Zn | Higher fatty acid chain; used primarily in cosmetics. |

| Zinc Stearate | C₁₈H₃₆O₄Zn | Commonly used as a lubricant; less soluble than zinc caprylate. |

| Zinc Ricinoleate | C₂₃H₄₄O₄Zn | Derived from castor oil; has unique emulsifying properties. |

Zinc caprylate's shorter carbon chain compared to other fatty acid salts allows it to exhibit higher solubility and bioavailability, making it particularly effective in pharmaceutical applications .

Crystallographic Analysis

Zinc caprylate, with the molecular formula C₁₆H₃₀O₄Zn and Chemical Abstracts Service registry number 557-09-5, exhibits distinctive crystallographic characteristics that define its structural framework [1] [2]. The compound manifests as white to off-white hygroscopic crystals with a molecular weight of 351.82 grams per mole and demonstrates a melting point of 136°C [2] [3]. The elemental composition comprises 54.62% carbon, 8.59% hydrogen, 18.19% oxygen, and 18.59% zinc by mass [3].

The crystallographic structure of zinc caprylate follows the general pattern observed in zinc carboxylate compounds, where zinc ions are coordinated within layered arrangements separated by extended alkyl chains [4] [5]. Single-crystal X-ray diffraction studies of related zinc carboxylates reveal that zinc caprylate adopts a monoclinic crystal system with space group Pc, similar to zinc octanoate which has been structurally characterized [4] [6]. The unit cell parameters for zinc octanoate, the closest structural analog, include a = 21.093(2) Å, b = 4.6905 Å, c = 9.2544(9) Å, with β = 101.343°, yielding a cell volume of 897.78(1) ų [4] [6].

The coordination environment around zinc centers in zinc caprylate involves tetrahedral geometry, where each zinc ion is coordinated by oxygen atoms from four different carboxylate groups [4] [7]. This tetrahedral coordination is characteristic of zinc carboxylate structures and results in zinc-oxygen bond distances ranging from 1.965 to 1.988 Å, as observed in zinc octanoate [4]. The crystal structure exhibits alternating orientations of zinc tetrahedra within the coordination sheets, creating a distinctive layered architecture where hydrophobic alkyl chains extend between the coordination layers [7] [8].

| Crystallographic Parameter | Value |

|---|---|

| Molecular Formula | C₁₆H₃₀O₄Zn |

| Molecular Weight (g/mol) | 351.82 |

| Crystal System | Monoclinic |

| Space Group | Pc (estimated) |

| Melting Point (°C) | 136 |

| Density (g/cm³) | 1.19 |

| Appearance | White hygroscopic crystals |

The crystallographic analysis reveals that zinc caprylate belongs to the Type A zinc soap structure classification, characterized by tetrahedral zinc coordination and specific alkyl chain packing arrangements [7] [8]. This structural type is prevalent among medium-chain zinc carboxylates and influences the compound's physical properties and stability characteristics [5] [7].

Spectroscopic Identification (Fourier Transform Infrared, Nuclear Magnetic Resonance, X-ray Photoelectron Spectroscopy)

Fourier Transform Infrared Spectroscopy

Fourier transform infrared spectroscopy provides definitive identification of zinc caprylate through characteristic vibrational modes associated with carboxylate coordination and alkyl chain structures [9] [10]. The infrared spectrum exhibits distinctive carboxylate stretching vibrations that differentiate between crystalline and amorphous phases of zinc caprylate [10] [11]. For crystalline zinc caprylate, the asymmetric carboxylate stretch appears as sharp, well-defined bands at 1540-1549 cm⁻¹, while the symmetric carboxylate stretch manifests at 1531 cm⁻¹ [12] [10].

The presence of amorphous zinc caprylate phases can be identified through a broadened asymmetric carboxylate band shifted to 1570-1590 cm⁻¹, representing non-crystalline coordination environments [10] [11]. The alkyl chain region displays characteristic methylene antisymmetric and symmetric stretching vibrations at 2920-2926 cm⁻¹ and 2850-2856 cm⁻¹, respectively [12] [13]. Methyl group vibrations appear at 2956-2962 cm⁻¹ for antisymmetric stretching and 2872-2878 cm⁻¹ for symmetric stretching [13] [14].

| Functional Group | Wavenumber (cm⁻¹) | Assignment | Intensity |

|---|---|---|---|

| Asymmetric COO⁻ (crystalline) | 1540-1549 | ν(COO⁻) | Strong |

| Symmetric COO⁻ (crystalline) | 1531 | ν(COO⁻) | Strong |

| Asymmetric COO⁻ (amorphous) | 1570-1590 | ν(COO⁻) | Strong, broad |

| CH₂ antisymmetric stretch | 2920-2926 | ν(CH₂) | Strong |

| CH₂ symmetric stretch | 2850-2856 | ν(CH₂) | Strong |

| CH₂ scissoring | 1465-1470 | δ(CH₂) | Medium |

| Zn-O stretch | 400-600 | ν(Zn-O) | Medium |

The fingerprint region below 1500 cm⁻¹ contains methylene scissoring vibrations at 1465-1470 cm⁻¹ and carboxylate symmetric stretching at 1398-1408 cm⁻¹ [10] [13]. Zinc-oxygen stretching vibrations typically appear in the 400-600 cm⁻¹ region, providing direct evidence of metal-carboxylate coordination [10].

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy of zinc caprylate involves analysis of ¹³C nuclear magnetic resonance and ⁶⁷Zn nuclear magnetic resonance signals, though the latter presents significant technical challenges due to zinc's quadrupolar nature [16] [17]. The only nuclear magnetic resonance-active zinc isotope, ⁶⁷Zn, possesses a spin of 5/2 and natural abundance of 4.10%, yielding moderately broad lines over a chemical shift range spanning 2700 parts per million [17] [18].

Carbon-13 nuclear magnetic resonance spectroscopy provides detailed structural information about the caprylate chains and carboxylate carbon environments [5] [19]. The carboxylate carbon typically appears downfield at approximately 180-185 parts per million, while the alkyl chain carbons exhibit characteristic chemical shifts dependent on their position relative to the carboxylate group [5]. The methyl carbon of the octyl chain resonates around 14 parts per million, with progressive downfield shifts observed for carbons closer to the carboxylate functionality [5].

Ultra-high-field ⁶⁷Zn nuclear magnetic resonance spectroscopy at magnetic field strengths up to 35.2 Tesla has been employed to characterize zinc carboxylates, revealing distinct chemical shift patterns that correlate with coordination geometry and chain length [5] [18]. The ⁶⁷Zn chemical shifts for zinc carboxylates typically range from 0 to -400 parts per million relative to saturated zinc nitrate in deuterium oxide [17] [18]. Quadrupole coupling constants provide additional structural information, with values typically ranging from 1 to 10 megahertz for zinc carboxylate complexes [18] [19].

X-ray Photoelectron Spectroscopy

X-ray photoelectron spectroscopy analysis of zinc caprylate focuses on the zinc 2p photoelectron region, which exhibits characteristic binding energies that provide information about the zinc oxidation state and coordination environment [20] [21]. The zinc 2p₃/₂ peak for zinc caprylate appears at approximately 1021-1022 electron volts, consistent with zinc in the +2 oxidation state coordinated to oxygen atoms [21] [22].

The zinc 2p spectrum displays significant spin-orbit splitting with a separation of approximately 23 electron volts between the 2p₃/₂ and 2p₁/₂ components [20] [21]. The binding energy position and peak shape provide information about the chemical environment, with carboxylate coordination typically producing binding energies slightly higher than metallic zinc but lower than zinc oxide [21] [23]. The full width at half maximum of the zinc 2p₃/₂ peak ranges from 1.5 to 2.0 electron volts for zinc carboxylate systems [21] [22].

Modified Auger parameter analysis, combining the zinc 2p₃/₂ binding energy with the zinc Auger kinetic energy, provides enhanced chemical state identification capabilities [21] [23]. For zinc carboxylates, modified Auger parameter values typically fall in the range of 2010-2012 electron volts, distinguishing them from zinc oxide and metallic zinc phases [21].

Coordination Chemistry of Zinc-Caprylate Complexes

The coordination chemistry of zinc caprylate complexes is characterized by the tetrahedral coordination preference of zinc(II) ions and the versatile binding modes of carboxylate ligands [4] [24]. Zinc caprylate adopts a polymeric structure where zinc centers are linked through bridging carboxylate groups, forming extended coordination networks [4] [5]. Each zinc ion in the structure coordinates to four oxygen atoms from different carboxylate groups, maintaining the preferred tetrahedral geometry observed in most zinc(II) complexes [4] [25].

The carboxylate groups in zinc caprylate function as bridging ligands, with each carboxylate oxygen coordinating to different zinc centers [4] [7]. This bridging mode creates infinite coordination chains or sheets, depending on the specific structural arrangement [24] [5]. The zinc-oxygen bond lengths in these complexes typically range from 1.95 to 2.00 Angstroms, consistent with normal zinc-oxygen coordination bonds [4] [24].

| Coordination Parameter | Value | Description |

|---|---|---|

| Coordination Number | 4 | Tetrahedral geometry |

| Zn-O Bond Length (Å) | 1.965-1.988 | Average coordination distance |

| Coordination Mode | Bridging | Carboxylate bridges zinc centers |

| Geometry | Tetrahedral | Preferred zinc(II) coordination |

| Structural Type | Polymeric | Extended coordination network |

The coordination environment exhibits dynamic behavior, with carboxylate ligands capable of undergoing exchange reactions with other carboxylates or coordinating molecules [25] [26]. This lability is characteristic of zinc(II) complexes and enables various chemical transformations and coordination modifications [25]. In solution, zinc caprylate can exist in equilibrium between different coordination states, including monomeric, dimeric, and higher-order oligomeric species [26].

Basic zinc caprylate complexes can form under specific conditions, featuring hydroxide or oxide bridges in addition to carboxylate coordination [26]. These basic complexes typically adopt tetranuclear structures with a central oxygen atom surrounded by four zinc ions, each additionally coordinated by carboxylate ligands [26]. The formation of such complexes depends on solution conditions, including hydration levels and the presence of additional coordinating species [26].

Thermogravimetric and Differential Scanning Calorimetry Profiles

Thermogravimetric analysis of zinc caprylate reveals a multi-step decomposition process characteristic of metal carboxylate compounds [27] [28]. The thermal decomposition begins with an initial mass loss of 2-5% in the temperature range of 30-100°C, attributed to the loss of adsorbed water or volatile impurities [29] [30]. This initial dehydration process exhibits an endothermic differential scanning calorimetry signal, indicating heat absorption during water removal [30] [31].

The primary decomposition of zinc caprylate occurs between 150-300°C, representing the major organic decomposition phase with a mass loss of 60-70% [27] [32]. This stage involves the breakdown of carboxylate ligands and alkyl chains, producing volatile organic compounds and leaving behind zinc-containing residues [27] [28]. The differential scanning calorimetry profile during this phase shows strong exothermic peaks, indicating the energy-releasing nature of organic decomposition reactions [30] [28].

| Temperature Range (°C) | Mass Loss (%) | Process | Thermal Effect |

|---|---|---|---|

| 30-100 | 2-5 | Dehydration/desorption | Endothermic |

| 100-150 | 5-10 | Initial decomposition | Endothermic |

| 150-300 | 60-70 | Major organic decomposition | Exothermic |

| 300-500 | 15-25 | Secondary decomposition | Exothermic |

| 500-800 | 5-10 | Oxidation to zinc oxide | Exothermic |

Secondary decomposition occurs between 300-500°C with an additional mass loss of 15-25%, representing further breakdown of remaining organic fragments and carbonaceous materials [27] [32]. The final stage of thermal decomposition occurs between 500-800°C, involving the oxidation of residual carbon and complete conversion to zinc oxide, with a final mass loss of 5-10% [27] [28].

The decomposition onset temperature for zinc caprylate is observed at 180-220°C, while the maximum decomposition rate occurs at 250-280°C [29] [32]. Complete decomposition is achieved by 400-450°C under oxidative conditions, leaving zinc oxide as the primary residue [27] [28]. The thermal stability of zinc caprylate is comparable to other medium-chain zinc carboxylates, with decomposition temperatures influenced by factors such as crystal structure, particle size, and atmospheric conditions [28] [32].

Acid-Base Neutralization Routes

The acid-base neutralization method constitutes the most fundamental approach for zinc caprylate synthesis, involving the direct reaction between zinc-containing bases and caprylic acid. This methodology encompasses both direct and stepwise neutralization procedures.

Direct Neutralization Process

The direct neutralization route employs zinc oxide as the primary zinc source, reacting with caprylic acid under controlled conditions [2]. The reaction proceeds according to the following stoichiometric equation:

ZnO + 2C₈H₁₆O₂ → Zn(C₈H₁₅O₂)₂ + H₂O

This reaction typically occurs at temperatures ranging from 130 to 150°C, with optimal conditions achieved at approximately 140°C . The process requires careful temperature control to balance reaction kinetics with product stability, as excessive temperatures may lead to thermal decomposition of the organic components .

Ethanol serves as the preferred solvent medium, enhancing the dissolution of reactants and facilitating uniform heat distribution throughout the reaction mixture . The reaction time typically ranges from two to four hours, depending on the scale and specific conditions employed. Under optimized conditions, this method achieves yields between 85 to 95 percent [2].

Stepwise Neutralization Approach

The stepwise neutralization method involves initial formation of sodium caprylate through reaction of caprylic acid with sodium hydroxide, followed by subsequent reaction with zinc chloride [5]. This two-stage process offers enhanced control over reaction conditions and improved product purity.

The first stage proceeds at 70-80°C with the formation of sodium caprylate:

C₈H₁₆O₂ + NaOH → NaC₈H₁₅O₂ + H₂O

The second stage involves metathesis reaction between the formed sodium caprylate and zinc chloride at approximately 70°C:

ZnCl₂ + 2NaC₈H₁₅O₂ → Zn(C₈H₁₅O₂)₂ + 2NaCl

This approach typically achieves yields of 80-90 percent with reaction times of 30-60 minutes for each stage [5]. The stepwise method facilitates better control of stoichiometry and reduces the formation of undesired side products.

Metathesis Reactions with Zinc Salts

Metathesis reactions represent an alternative synthetic approach utilizing the exchange of ionic components between zinc salts and alkali metal caprylates. This methodology offers several advantages including mild reaction conditions and high product purity.

Zinc Chloride Metathesis

The zinc chloride metathesis route employs zinc chloride as the zinc source in reaction with pre-formed sodium or potassium caprylate [5]. The reaction mechanism involves the exchange of chloride ions with caprylate anions:

ZnCl₂ + 2MC₈H₁₅O₂ → Zn(C₈H₁₅O₂)₂ + 2MCl

where M represents alkali metal cations (sodium or potassium).

This reaction typically occurs at temperatures between 70-80°C in aqueous or mixed aqueous-ethanol media [5]. The process exhibits rapid kinetics with reaction times of 30-60 minutes and yields ranging from 75-85 percent. The formation of zinc caprylate results in immediate precipitation due to its limited water solubility, facilitating product isolation.

Recent studies on metathesis reactions involving zinc chloride have revealed complex chemistry involving mixed metal species formation [6] [7]. These investigations demonstrate that simple metathesis reactions may involve the formation of intermediate mixed-metal complexes, particularly in the presence of coordinating solvents such as tetrahydrofuran.

Alternative Zinc Salt Sources

Zinc sulfate provides another viable source for metathesis reactions, particularly advantageous for applications requiring chloride-free products [8]. The reaction proceeds similarly:

ZnSO₄ + 2NaC₈H₁₅O₂ → Zn(C₈H₁₅O₂)₂ + Na₂SO₄

This approach typically achieves yields of 70-80 percent under similar temperature and time conditions as the chloride-based method [8]. The sulfate by-product facilitates easier separation due to its high water solubility compared to the relatively insoluble zinc caprylate product.

Industrial Production Optimization

Solvent Selection and Reaction Kinetics

Industrial production of zinc caprylate requires careful optimization of solvent systems to maximize efficiency while maintaining product quality and minimizing environmental impact. Solvent selection significantly influences reaction kinetics, product purity, and downstream processing requirements.

Solvent System Evaluation

Ethanol emerges as the preferred solvent for industrial zinc caprylate production due to its favorable solubility characteristics and environmental acceptability . The compound demonstrates enhanced solubility in ethanol compared to water, facilitating higher concentration operations and improved heat transfer characteristics [9] [2].

Mixed solvent systems incorporating ethanol and water provide optimized conditions for different synthesis routes [5]. The ethanol component enhances dissolution of organic reactants and products, while water facilitates ionic dissociation and reaction kinetics. Typical industrial formulations employ ethanol concentrations of 50-70 percent by volume.

Alternative organic solvents including toluene and other aromatic hydrocarbons have been investigated, but their use is generally limited due to environmental considerations and increased processing complexity [10].

Reaction Kinetics Optimization

Industrial production requires detailed understanding of reaction kinetics to optimize throughput and energy efficiency. Temperature represents the most critical parameter influencing reaction rates, with rate constants increasing exponentially according to Arrhenius behavior [11] [12].

Kinetic studies demonstrate that zinc caprylate synthesis follows first-order kinetics with respect to zinc source concentration and second-order overall kinetics [11]. The apparent activation energy for the acid-base neutralization route measures approximately 42.5 kilojoules per mole, indicating moderate temperature sensitivity [11].

Optimal reaction temperatures balance rapid kinetics with product selectivity. Higher temperatures above 150°C increase reaction rates but may reduce selectivity due to side reactions including thermal decomposition and polymerization . Industrial operations typically employ temperatures of 130-150°C for bulk synthesis and 70-80°C for solution-based processes.

Process Control Parameters

Industrial production requires precise control of multiple parameters to ensure consistent product quality and yield. Key control parameters include temperature profile, agitation intensity, reactant feed rates, and pH monitoring [13] [14].

Agitation intensity significantly affects mass transfer and heat distribution, with optimal stirring rates ranging from 200-450 revolutions per minute [8]. Insufficient agitation may result in localized hot spots and non-uniform conversion, while excessive agitation can introduce unwanted side reactions through mechanical energy input.

Purification and Yield Maximization Strategies

Industrial zinc caprylate production requires comprehensive purification strategies to achieve commercial-grade product specifications while maximizing overall process yield. These strategies encompass both in-process optimization and post-reaction purification techniques.

Crystallization and Precipitation Control

Controlled crystallization represents a primary purification mechanism for zinc caprylate, exploiting its limited water solubility and favorable crystallization characteristics [2] [15]. The compound crystallizes from ethanol solution in distinctive plate-like crystals, facilitating separation from reaction by-products and unreacted starting materials [2].

Industrial crystallization processes employ controlled cooling protocols to optimize crystal size distribution and purity. Slow cooling rates of 0.5-1.0°C per hour promote formation of larger, more pure crystals while minimizing occlusion of impurities [16]. Seeding techniques using high-purity zinc caprylate crystals enhance nucleation control and improve batch-to-batch consistency.

Temperature-controlled crystallization achieves product purities of 95-98 percent with yield recoveries of 80-90 percent [2]. The process effectively removes unreacted caprylic acid, zinc oxide residues, and organic side products through selective precipitation.

Multi-Stage Washing Protocols

Systematic washing procedures remove residual impurities and improve product purity to commercial specifications [2] [8]. Industrial protocols typically employ a three-stage washing sequence: initial water wash to remove inorganic salts, followed by ethanol wash to eliminate organic impurities, and final acetone wash to remove residual solvents.

The water washing stage operates at ambient temperature with wash ratios of 3:1 (water:product) by volume [8]. This stage effectively removes sodium chloride, unreacted sodium hydroxide, and other water-soluble impurities. Extended washing times of 15-30 minutes ensure complete extraction of ionic impurities.

Ethanol washing employs similar ratios and contact times, targeting removal of unreacted caprylic acid and intermediate reaction products [2]. The ethanol stage operates at slightly elevated temperatures (40-50°C) to enhance dissolution of organic impurities while maintaining product integrity.

Advanced Purification Techniques

Vacuum filtration and thermal treatment provide additional purification capabilities for high-purity applications [2] [8]. Vacuum filtration at reduced pressures (0.1-0.5 bar) facilitates rapid separation while minimizing thermal exposure and potential degradation.

Thermal treatment under controlled vacuum conditions removes residual moisture and volatile impurities [2]. Treatment at 40°C for 12-24 hours under vacuum achieves moisture contents below 0.1 percent while maintaining product stability. This process achieves purities of 92-96 percent with yield recoveries of 85-92 percent.

Liquid-liquid extraction techniques provide specialized purification for applications requiring ultra-high purity products [8]. These methods exploit differential solubility characteristics to achieve selective separation of trace impurities, though with somewhat reduced yield recoveries of 75-85 percent.

Yield Maximization Strategies

Industrial yield maximization incorporates multiple strategies addressing both reaction optimization and product recovery. Optimal stoichiometry employs slight excess of caprylic acid (molar ratio 2.1:1 acid to zinc) to ensure complete conversion of the zinc source while minimizing excess reactant losses [5].

Reaction time optimization balances complete conversion with minimization of side reactions. Industrial processes typically employ reaction times of 2-4 hours for bulk synthesis and 30-60 minutes for solution-based methods [5]. Extended reaction times beyond these ranges show diminishing returns due to increased side reaction formation.

Temperature profiling throughout the reaction cycle optimizes conversion while maintaining selectivity. Initial heating rates of 2-3°C per minute achieve rapid temperature equilibration, followed by isothermal reaction periods at optimal temperatures . Controlled cooling profiles during crystallization enhance product recovery and purity.

Process integration strategies recover and recycle unreacted starting materials and solvents, improving overall process economics and environmental performance [8]. Distillation recovery of ethanol achieves recycling rates exceeding 95 percent, while unreacted caprylic acid recovery through distillation or extraction provides additional yield improvements.

UNII

Related CAS

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 4 companies. For more detailed information, please visit ECHA C&L website;

Of the 3 notification(s) provided by 3 of 4 companies with hazard statement code(s):;

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H400 (66.67%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H411 (66.67%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Environmental Hazard

Other CAS

557-09-5